molecular formula C21H18ClN3O2 B14937574 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B14937574
M. Wt: 379.8 g/mol
InChI Key: BHKJPWKFAJHRJD-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a dihydroisoquinoline core fused with a carboxamide group. The structure includes a 4-chloroindole moiety linked via an ethyl chain to the nitrogen of the carboxamide. This compound’s design leverages the pharmacophoric features of both indole and isoquinoline systems, which are known for their roles in targeting enzymes and receptors in medicinal chemistry.

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C21H18ClN3O2/c1-24-13-17(14-5-2-3-6-15(14)21(24)27)20(26)23-10-12-25-11-9-16-18(22)7-4-8-19(16)25/h2-9,11,13H,10,12H2,1H3,(H,23,26)

InChI Key

BHKJPWKFAJHRJD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole derivative through a Fischer indole synthesis, followed by the introduction of the chloro group via electrophilic substitution. The isoquinoline moiety is then synthesized through a Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone. The final step involves the coupling of the indole and isoquinoline derivatives under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and indole positions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The isoquinoline moiety may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular function. These interactions can lead to the modulation of signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substitutions, molecular properties, and inferred biological relevance.

Structural Analogues with Heterocyclic Variations

  • N-[2-(1H-Indol-3-yl)ethyl]-2-isopropyl-1-oxoisoquinoline-4-carboxamide () Key Differences: The indole substituent is at the 3-position instead of 4-chloro-1H-indol-1-yl, and the dihydroisoquinoline group has an isopropyl (vs. methyl) at position 2. Implications: The 3-indolyl group may alter binding interactions in biological systems, while the bulkier isopropyl substituent could reduce solubility compared to the methyl group in the target compound. The absence of a chloro substituent might decrease electrophilicity and lipophilicity .
  • N-(4-Chlorophenyl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide () Key Differences: Replaces the indole-ethyl group with a 4-chlorophenyl and adds a phenyl at position 2 of the dihydroisoquinoline. However, the lack of an indole moiety may reduce interactions with serotoninergic or kinase targets .

Core Structure Modifications

  • 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives () Key Differences: These compounds feature a quinoline core instead of dihydroisoquinoline. Example: Compound 67 includes an adamantyl group, enhancing rigidity and metabolic stability. Implications: The quinoline core’s planar structure may improve DNA intercalation properties, while the adamantyl group could confer resistance to oxidative degradation .
  • 1H-Quinolin-2-one Derivatives () Key Differences: Compounds like 4a–4g have a quinolin-2-one core with nitro, hydroxy, or methoxy substituents. Nitro groups (e.g., 4e) may confer redox activity, useful in prodrug designs .

Substituent-Driven Property Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₁H₁₇ClN₃O₂ 390.83 4-Chloroindole, methyl, ethyl linker High lipophilicity (Cl, indole)
N-[2-(1H-Indol-3-yl)ethyl]-2-isopropyl... C₂₃H₂₃N₃O₂ 381.45 3-Indolyl, isopropyl Moderate solubility
N-(4-Chlorophenyl)-1-oxo-2-phenyl... C₂₂H₁₅ClN₂O₂ 374.83 4-Chlorophenyl, phenyl High aromaticity
7-Hydroxy-4-methyl-1-(2-oxo-1,2-dihydro...) C₁₉H₁₄N₃O₃ 335.33 Hydroxy, methyl Enhanced H-bonding

Biological Activity

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antiviral properties, and highlights relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

N 2 4 chloro 1H indol 1 yl ethyl 2 methyl 1 oxo 1 2 dihydroisoquinoline 4 carboxamide\text{N 2 4 chloro 1H indol 1 yl ethyl 2 methyl 1 oxo 1 2 dihydroisoquinoline 4 carboxamide}

Antibacterial Activity

Recent studies have indicated that isoquinoline derivatives exhibit various biological activities, including antibacterial properties. The synthesized compounds related to isoquinoline structures have shown moderate antibacterial activity against several bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related isoquinoline derivatives ranged from 0.23 mg/mL to 0.70 mg/mL against sensitive bacteria such as Bacillus cereus and Salmonella Typhimurium .
  • Mechanism of Action : The antibacterial mechanism is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
ABacillus cereus0.230.47
BE. coli0.700.94
CSalmonella Typhimurium0.500.75

Antiviral Activity

The antiviral potential of isoquinoline derivatives has also been explored, particularly against HIV. The compound this compound may exhibit inhibitory effects on HIV replication.

Research Insights:

  • Integrase Inhibition : Some derivatives have shown promising results in inhibiting HIV integrase activity, although specific data for the compound remains limited .
  • Cell-Based Assays : Cell-based assays indicate that certain isoquinoline derivatives can block HIV replication at concentrations above 100 µM .

Study 1: Antibacterial Evaluation

In a study published in the International Journal of Pharmaceutical Research, researchers synthesized a series of isoquinoline derivatives and evaluated their antibacterial activity against common pathogens. The results demonstrated that modifications on the isoquinoline scaffold significantly influenced antibacterial potency .

Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of related compounds against HIV. This study revealed that while some compounds exhibited moderate activity, the need for further structural optimization was emphasized to enhance efficacy against viral targets .

Q & A

Q. What are the standard synthetic routes for preparing N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach, including:
  • Amide coupling : Reacting the isoquinoline-4-carboxylic acid derivative with a 4-chloroindole-containing amine using coupling agents like HATU or EDCI .
  • Heterocyclic ring formation : Cyclization of intermediates under acidic or basic conditions (e.g., using POCl₃ for dehydration or K₂CO₃ for intramolecular cyclization) .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (e.g., methanol/water) to achieve >95% purity .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., indole NH at δ 10–12 ppm, carbonyl signals at δ 160–170 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., dihydroisoquinoline ring conformation) .

Q. What physicochemical properties are critical for its solubility and bioavailability?

  • Methodological Answer : Calculated properties (via tools like JChem) include:
PropertyValueRelevance
LogP~3.34Lipophilicity for membrane permeation
LogD (pH 7.4)~3.34Ionization state in physiological conditions
Polar Surface Area (PSA)~65.2 ŲPredicts blood-brain barrier penetration
Hydrogen Bond Donors2Impacts solubility and transporter interactions

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up the reaction?

  • Methodological Answer :
  • Reaction monitoring : Use HPLC or TLC to track intermediates and minimize side products (e.g., over-alkylation of indole) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require careful removal to avoid decomposition .
  • Catalyst screening : Test Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-chloro substitution) .

Q. What strategies address discrepancies in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay standardization : Validate cell lines (e.g., MCF-7 vs. HEK293) and control for batch-to-batch compound purity .
  • Metabolic stability testing : Use liver microsomes to assess if degradation products interfere with activity .
  • Computational docking : Compare binding poses in target proteins (e.g., Bcl-2/Mcl-1) to identify structural determinants of activity .

Q. How does the 4-chloroindole moiety influence target selectivity in anticancer studies?

  • Methodological Answer :
  • SAR analysis : Replace the chloro group with other halogens (F, Br) or methyl groups to probe steric/electronic effects .
  • Competitive binding assays : Use fluorescence polarization to measure affinity shifts for Bcl-2 vs. Mcl-1 .
  • Molecular dynamics simulations : Predict interactions between the chloro group and hydrophobic pockets in apoptotic regulators .

Q. What are the stability challenges under physiological conditions, and how are they mitigated?

  • Methodological Answer :
  • pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9) to identify labile bonds (e.g., amide hydrolysis) .
  • Formulation strategies : Encapsulate in PEGylated liposomes to protect against enzymatic degradation .
  • Protective group chemistry : Introduce tert-butyl or benzyl groups to stabilize reactive sites during storage .

Data Contradiction Analysis

Q. How to resolve conflicting LogP values reported in different databases?

  • Methodological Answer :
  • Experimental validation : Measure LogP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon vs. ACD/Labs) .
  • Ionization correction : Adjust for pH-dependent ionization using Henderson-Hasselbalch calculations .

Q. Why do crystallographic data sometimes conflict with NMR-based structural models?

  • Methodological Answer :
  • Dynamic effects : NMR captures solution-state conformers, while X-ray shows static solid-state structures .
  • Tautomerism : Use 1H^1H-15N^{15}N HMBC to detect tautomeric forms (e.g., keto-enol shifts in the dihydroisoquinoline ring) .

Experimental Design Considerations

Q. What controls are essential in evaluating its apoptotic activity?

  • Methodological Answer :
  • Positive controls : Staurosporine (pan-apoptotic inducer) and ABT-199 (Bcl-2 inhibitor) .
  • Negative controls : Non-targeting scrambled analogs and vehicle-treated cells .
  • Off-target checks : Screen against unrelated kinases (e.g., EGFR, VEGFR) to confirm specificity .

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